molecular formula C19H17FN6O2 B2502056 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 2034244-58-9

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

Cat. No.: B2502056
CAS No.: 2034244-58-9
M. Wt: 380.383
InChI Key: MYHKJTYYXJBNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a pyrimidine-based heterocyclic compound featuring two key substituents:

  • A 3,5-dimethyl-1,2-oxazole moiety linked via an ethyl group to the pyrimidine’s N4 position.
  • A 3-(2-fluorophenyl)-1,2,4-oxadiazole group at the C5 position of the pyrimidine ring.

Pyrimidines are pharmacologically significant due to their role in nucleic acid biosynthesis and enzyme inhibition.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2/c1-11-13(12(2)27-25-11)7-8-22-17-15(9-21-10-23-17)19-24-18(26-28-19)14-5-3-4-6-16(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHKJTYYXJBNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions.

    Preparation of 3,5-dimethyl-1,2-oxazole: This can be synthesized via the cyclization of appropriate precursors such as 3,5-dimethyl-2-nitropropene and ethyl oxalate under basic conditions.

    Synthesis of 2-fluorophenyl-1,2,4-oxadiazole: This involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base.

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through the Biginelli reaction, involving the condensation of ethyl acetoacetate, urea, and an aldehyde.

The final step involves the coupling of these heterocyclic units through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant growth inhibition percentages (PGIs) against cell lines such as SNB-19 and OVCAR-8 . These studies suggest that the compound may interfere with cellular processes critical for cancer cell survival.
Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Antimicrobial Properties

Research has also indicated potential antimicrobial activities associated with the compound. Studies on related oxadiazole derivatives reveal their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-diabetic Potential

Recent investigations into the anti-diabetic effects of similar compounds have shown promise in lowering glucose levels in model organisms such as Drosophila melanogaster. These findings suggest that the compound may influence insulin signaling pathways or enhance glucose uptake in cells .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the oxadiazole framework and tested their activity against multiple cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

A systematic investigation into the antimicrobial properties of oxadiazole derivatives revealed that compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial targets .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structure: Features a pyrimidine core with a 2-fluorophenyl group at N4 and a methoxyphenyl-aminomethyl group at C3.
  • Key Differences :
    • Lacks the oxazole and oxadiazole substituents present in the target compound.
    • Contains a methoxy group instead of trifluoromethyl or dimethyl-oxazole groups.
  • Physicochemical Properties :
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, creating a six-membered ring .
    • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) influence molecular planarity and crystal packing .
  • Biological Relevance : Pyrimidine derivatives in this class exhibit antibacterial and antifungal activity, attributed to substituent-driven interactions with microbial enzymes .

(b) N-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine ()

  • Structure : Pyrimidin-2-amine linked to a 4-fluorophenyl-substituted imidazole and piperidinyl group.
  • Key Differences: Replaces oxadiazole with an imidazole ring, altering electronic properties.
  • Functional Implications :
    • The imidazole’s aromaticity and piperidinyl group may enhance binding to targets like kinases or GPCRs compared to oxadiazole-containing analogues.

(c) N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine ()

  • Structure : Pyrimidin-2-amine with a trifluoromethyl group at C4 and a methyl-oxazole-oxadiazole hybrid substituent.
  • Key Differences: Trifluoromethyl group at C4 (vs. Oxadiazole-oxazole hybrid substituent differs in substitution pattern (5-methyl-oxazol-3-yl vs. 3,5-dimethyl-oxazol-4-yl).
  • Physicochemical Properties :
    • Molecular weight (326.23 g/mol) is lower than the target compound’s estimated weight (~420 g/mol), suggesting differences in lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₁H₂₀FN₇O₂* 3,5-dimethyl-oxazol-4-yl ethyl; 3-(2-fluorophenyl)-oxadiazole ~420 Predicted high lipophilicity (logP >3); potential for π-π stacking interactions.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O Methoxyphenyl-aminomethyl; 2-fluorophenyl 441.50 Antibacterial/antifungal activity; intramolecular H-bonding .
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine C₁₂H₉F₃N₆O₂ Trifluoromethyl; methyl-oxazol-oxadiazole 326.23 Electron-withdrawing substituents; unknown bioactivity.

*Estimated based on structural similarity.

Biological Activity

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a synthetic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes oxazole and oxadiazole moieties, which are associated with various pharmacological effects. The molecular formula is C19H20N6O3C_{19}H_{20}N_6O_3, with a molecular weight of approximately 392.41 g/mol.

PropertyValue
Molecular FormulaC19H20N6O3
Molecular Weight392.41 g/mol
LogP1.319
Polar Surface Area76.283 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, the presence of the oxadiazole ring has been linked to cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and renal cancer cell lines (RXF 486) respectively .

Antimicrobial Properties

Compounds with oxazole and oxadiazole rings are also noted for their antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital cellular processes .

Enzyme Inhibition

The compound has shown inhibitory activity against several key enzymes involved in disease processes:

  • Histone Deacetylases (HDACs) : Implicated in cancer progression.
  • Carbonic Anhydrase (CA) : Linked to tumor growth and metastasis.
  • Sirtuin 2 (SIRT2) : Associated with neurodegenerative diseases .

Study on Anticancer Efficacy

A study published in Nature evaluated the anticancer efficacy of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against multiple cancer cell lines with an emphasis on high selectivity towards renal cancer cells .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains including MRSA and E. coli. The results demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling the oxadiazole and pyrimidine moieties. Key steps include:

  • Sonogashira or Suzuki coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF under inert atmospheres .
  • Cyclization reactions for oxadiazole formation, employing reagents like POCl₃ or CDI (1,1'-carbonyldiimidazole) at 80–100°C .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
    Yield optimization requires precise control of temperature, stoichiometry (e.g., 1.2 equivalents of fluorophenyl intermediates), and catalyst loading (5–10 mol%) .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved?

Methodological Answer:
Discrepancies between solution-state NMR (e.g., amine/imine tautomer ratios in ) and solid-state X-ray data (e.g., hydrogen bonding networks in ) arise from dynamic equilibria in solution versus fixed conformations in crystals. To resolve this:

  • Perform variable-temperature NMR to observe tautomerization dynamics .
  • Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .
  • Validate with solid-state NMR or neutron diffraction (if accessible) to compare crystalline and solution environments .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from fluorophenyl and oxadiazole groups .
  • X-ray crystallography : Determine dihedral angles between pyrimidine and fluorophenyl rings (e.g., 12.8° in ) to confirm steric effects .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity .
  • In silico docking : Use AutoDock Vina to predict binding to targets like kinase domains or GPCRs, guided by pyrimidine analogs in .
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ measurements) across cancer cell lines (e.g., HeLa, MCF-7) .

Basic: What stability challenges exist during storage, and how are they addressed?

Methodological Answer:

  • Hydrolytic degradation : Oxadiazole rings are prone to hydrolysis in aqueous media. Store in anhydrous DMSO at -20°C under argon .
  • Light sensitivity : Protect from UV exposure using amber vials, as fluorophenyl groups may undergo photodegradation .
  • Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
  • Molecular dynamics simulations (GROMACS) : Simulate blood-brain barrier penetration by analyzing free energy profiles of fluorophenyl derivatives .
  • Metabolite identification : Employ MetaSite to predict Phase I/II metabolites and mitigate toxicity .

Basic: What experimental designs are suitable for assessing biological activity?

Methodological Answer:

  • Dose-response studies : Use a 6-point dilution series (1 nM–100 µM) in triplicate to calculate IC₅₀ values .
  • Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
  • Blinded analysis : Randomize plate layouts to minimize bias in high-throughput screening .

Advanced: How can polymorphism impact bioactivity, and how is it characterized?

Methodological Answer:
Polymorphs (e.g., amine/imine tautomers in ) exhibit varying solubility and target affinity. To characterize:

  • PXRD : Compare diffraction patterns with known polymorphs (e.g., ’s C—H⋯O bonds) .
  • DSC/TGA : Measure melting points and thermal stability differences (>5°C indicates distinct forms) .
  • Dissolution testing : Use USP Apparatus II (paddle method) to correlate polymorph form with bioavailability .

Basic: What solvent systems are optimal for in vitro assays?

Methodological Answer:

  • Stock solutions : Prepare in DMSO (10 mM) and dilute in assay buffer (final DMSO ≤0.1%) .
  • Aqueous solubility enhancement : Use co-solvents (e.g., 5% PEG-400) or surfactants (0.01% Tween-80) .

Advanced: How can contradictory results between in vitro and in vivo models be reconciled?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite interference : Identify active metabolites via microsomal incubations (human/rat liver S9 fractions) .
  • Dose adjustment : Scale doses using allometric equations (e.g., body surface area) to match human-relevant exposures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.